molecular formula C9H10INO B13756016 2-iodo-N-(2-methylphenyl)acetamide CAS No. 73663-82-8

2-iodo-N-(2-methylphenyl)acetamide

Cat. No.: B13756016
CAS No.: 73663-82-8
M. Wt: 275.09 g/mol
InChI Key: PELYSUXCWVOHPG-UHFFFAOYSA-N
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Description

2-iodo-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10INO It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by an iodine atom and the phenyl ring is substituted with a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(2-methylphenyl)acetamide typically involves the iodination of N-(2-methylphenyl)acetamide. One common method is the reaction of N-(2-methylphenyl)acetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced into the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding N-(2-methylphenyl)acetamide.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of N-(2-methylphenyl)acetamide derivatives with different substituents.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of N-(2-methylphenyl)acetamide.

Scientific Research Applications

2-iodo-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-N-(2-methylphenyl)acetamide: C9H10INO

    2-iodo-N-(3-methylphenyl)acetamide: C9H10INO

    2-iodo-N-(4-methylphenyl)acetamide: C9H10INO

Uniqueness

This compound is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ortho position of the methyl group can lead to steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-iodo-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELYSUXCWVOHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223877
Record name o-Acetotoluidide, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73663-82-8
Record name o-Acetotoluidide, 2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodoaceto-o-toluidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Acetotoluidide, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2′-Methyl-2-iodoacetanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZW3742XR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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